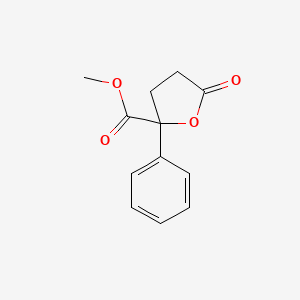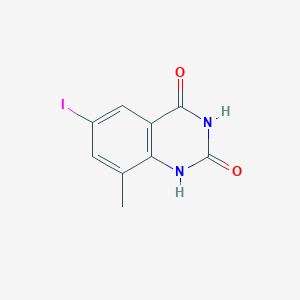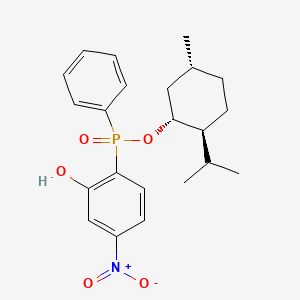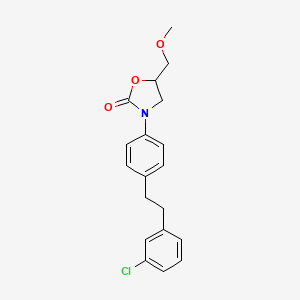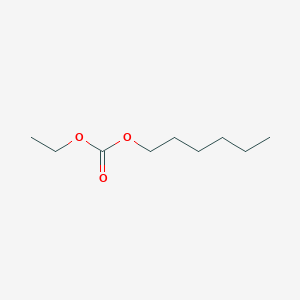
Carbonic acid, ethyl hexyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid, ethyl hexyl ester, also known as bis(2-ethylhexyl) carbonate, is an organic compound with the molecular formula C_17H_34O_3. It is an ester derived from carbonic acid and 2-ethylhexanol. Esters are known for their pleasant odors and are widely used in various industries, including perfumes and flavorings .
準備方法
Synthetic Routes and Reaction Conditions
Carbonic acid, ethyl hexyl ester, can be synthesized through the esterification of carbonic acid with 2-ethylhexanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
H2CO3+2C8H17OH→(C8H17O)2CO+H2O
Industrial Production Methods
In industrial settings, the production of this compound, often involves the use of more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The reaction conditions are carefully controlled to ensure the complete conversion of reactants and to minimize by-products .
化学反応の分析
Types of Reactions
Carbonic acid, ethyl hexyl ester, undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back into carbonic acid and 2-ethylhexanol.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Carbonic acid and 2-ethylhexanol.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
Carbonic acid, ethyl hexyl ester, has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of plasticizers, lubricants, and coatings.
作用機序
The mechanism of action of carbonic acid, ethyl hexyl ester, involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of carbonic acid and 2-ethylhexanol. In reduction reactions, the ester is reduced to alcohols through the transfer of hydride ions from reducing agents .
類似化合物との比較
Similar Compounds
- Carbonic acid, bis(2-ethylhexyl) ester
- Carbonic acid, decyl 2-ethylhexyl ester
- Carbonic acid, dodecyl 2-ethylhexyl ester
Uniqueness
Carbonic acid, ethyl hexyl ester, is unique due to its specific ester linkage and the presence of the 2-ethylhexyl group, which imparts distinct physical and chemical properties. Compared to other similar esters, it may exhibit different solubility, reactivity, and applications .
特性
CAS番号 |
87494-31-3 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC名 |
ethyl hexyl carbonate |
InChI |
InChI=1S/C9H18O3/c1-3-5-6-7-8-12-9(10)11-4-2/h3-8H2,1-2H3 |
InChIキー |
CJKUBFJTBHACJH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


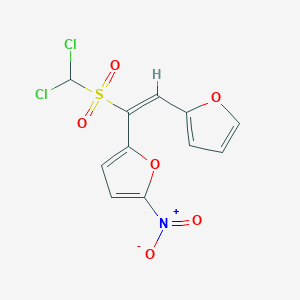
![Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate](/img/structure/B12901939.png)
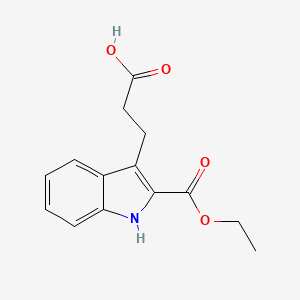
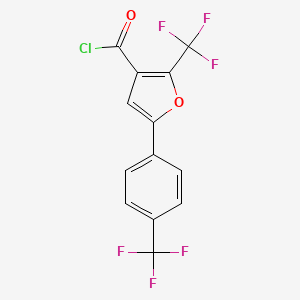
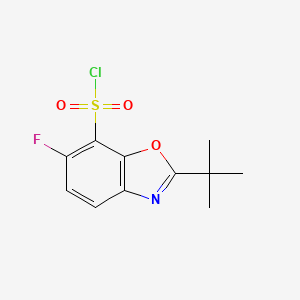
![2-[Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12901955.png)
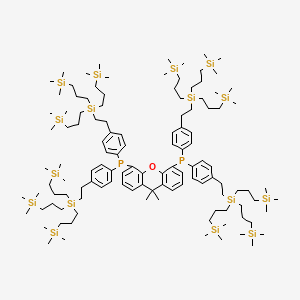
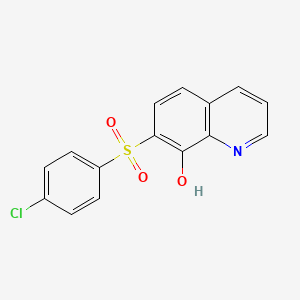
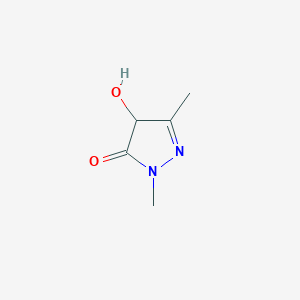
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12901964.png)
